molecular formula C12H22N2O3 B13897732 Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate

Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate

Cat. No.: B13897732
M. Wt: 242.31 g/mol
InChI Key: NGPIDUWVKFFGBY-UHFFFAOYSA-N
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Description

Tert-butyl N-(5-oxa-8-azaspiro[35]nonan-2-yl)carbamate is a chemical compound with the molecular formula C13H24N2O3 It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(5-azaspiro[3.5]nonan-8-yl)carbamate
  • Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Uniqueness

Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-yl)carbamate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-9-6-12(7-9)8-13-4-5-16-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

NGPIDUWVKFFGBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CNCCO2

Origin of Product

United States

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